3,5-Difluoro-4'-iso-propylbenzophenone 3,5-Difluoro-4'-iso-propylbenzophenone
Brand Name: Vulcanchem
CAS No.: 844885-09-2
VCID: VC2164865
InChI: InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Molecular Formula: C16H14F2O
Molecular Weight: 260.28 g/mol

3,5-Difluoro-4'-iso-propylbenzophenone

CAS No.: 844885-09-2

Cat. No.: VC2164865

Molecular Formula: C16H14F2O

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4'-iso-propylbenzophenone - 844885-09-2

Specification

CAS No. 844885-09-2
Molecular Formula C16H14F2O
Molecular Weight 260.28 g/mol
IUPAC Name (3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone
Standard InChI InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3
Standard InChI Key AUDRLTIGZMBSTR-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

3,5-Difluoro-4'-iso-propylbenzophenone (CAS Number: 844885-09-2) is an organic compound characterized by a benzophenone scaffold with two fluorine atoms at positions 3 and 5 on one phenyl ring and an iso-propyl group at the 4' position on the other phenyl ring. The compound has the molecular formula C16H14F2O with a molecular weight of 260.28 g/mol.

The IUPAC name of this compound is (3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone, reflecting its structural organization with the carbonyl bridge connecting the two substituted aromatic rings. The distinctive arrangement of the fluorine atoms and the iso-propyl group confers specific chemical and physical properties that differentiate it from other benzophenone derivatives.

Chemical Identifiers and Nomenclature

The compound is uniquely identified through several standardized chemical identifiers as presented in the following table:

Identifier TypeValue
CAS Number844885-09-2
IUPAC Name(3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone
InChIInChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3
InChI KeyAUDRLTIGZMBSTR-UHFFFAOYSA-N
Canonical SMILESCC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Molecular FormulaC16H14F2O
Molecular Weight260.28 g/mol

These identifiers provide standardized methods for referencing the compound in chemical databases and scientific literature.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Difluoro-4'-iso-propylbenzophenone significantly influence its behavior in various chemical reactions and potential applications. While specific experimental data for this exact compound is limited in the available sources, properties can be inferred from similar structures and predicted models.

Physical Properties

Physical properties of this compound are influenced by the presence of fluorine atoms, which typically increase lipophilicity while affecting melting and boiling points. Comparable fluorinated benzophenones demonstrate specific physical characteristics that can inform our understanding of this compound .

PropertyValueNotes
Physical StateSolid (presumed)Based on similar benzophenone structures
Molecular Weight260.28 g/molCalculated from molecular formula
DensityApproximately 1.155 g/cm³Based on similar fluorinated compounds
Boiling PointEstimated 359.8°C at 760 mmHgPrediction based on related compounds
SolubilityLikely soluble in organic solventsCharacteristic of fluorinated aromatics

The presence of fluorine atoms typically increases the compound's stability against oxidation and affects its crystal packing structure.

Synthetic Methods and Preparation

The synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone employs specific organic chemistry techniques that enable the formation of the characteristic structure with precise placement of functional groups.

Primary Synthetic Routes

The preparation of 3,5-Difluoro-4'-iso-propylbenzophenone typically involves Friedel-Crafts acylation reactions. This synthetic pathway utilizes benzene derivatives and acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃).

The general synthetic route can be outlined as follows:

  • Preparation of the acyl chloride intermediate from the corresponding carboxylic acid

  • Reaction of the acyl chloride with the fluorinated aromatic compound in the presence of AlCl₃

  • Purification steps including crystallization or chromatography

These reactions typically require anhydrous conditions and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactivity and Reactions

3,5-Difluoro-4'-iso-propylbenzophenone exhibits reactivity patterns influenced by both the carbonyl group and the fluorine substituents, making it versatile in various chemical transformations.

Oxidation Reactions

The compound can undergo oxidation reactions using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions typically target the iso-propyl group or the carbonyl function and can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Pathways

Reduction reactions of 3,5-Difluoro-4'-iso-propylbenzophenone can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions primarily affect the carbonyl group, resulting in the formation of secondary alcohols or, under more forceful conditions, fully reduced methylene derivatives.

Nucleophilic Substitution Reactions

The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines, thiols, or other halides can replace the fluorine atoms. These substitutions typically require specific conditions including the presence of a suitable base or catalyst.

Reaction TypeReagentsConditionsProducts
OxidationKMnO₄, CrO₃Acidic or basic conditionsCarboxylic acids, ketones
ReductionLiAlH₄, NaBH₄Anhydrous conditionsSecondary alcohols, methylene compounds
Nucleophilic SubstitutionAmines, thiols, halidesBase or catalyst presentSubstituted benzophenone derivatives

These reactions demonstrate the chemical versatility of 3,5-Difluoro-4'-iso-propylbenzophenone in organic synthesis applications.

Biological Activity and Pharmacological Properties

The biological activity of 3,5-Difluoro-4'-iso-propylbenzophenone is of particular interest due to the established benefits of fluorine incorporation in drug design and development.

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. Studies suggest that fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular processes such as DNA replication and protein synthesis.

Anti-inflammatory Properties

The compound's derivatives have been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit key inflammatory pathways, offering potential new treatments for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

Comparative Analysis with Related Compounds

Understanding the unique properties of 3,5-Difluoro-4'-iso-propylbenzophenone requires comparison with structurally related compounds to highlight distinctive features and advantages.

Structural Analogues Comparison

CompoundStructural DifferencesImpact on Properties
3,5-DifluorobenzophenoneLacks iso-propyl groupAltered lipophilicity and binding interactions
4'-iso-PropylbenzophenoneLacks fluorine atomsReduced metabolic stability and binding selectivity
3,5-Dichloro-4'-iso-propylbenzophenoneChlorine atoms instead of fluorineDifferent electronic effects and larger atomic radius
3,5-Difluoro-4'-N-propylbenzophenoneN-propyl instead of iso-propylDifferent spatial arrangement affecting receptor interactions

The unique combination of the iso-propyl group and fluorine atoms in 3,5-Difluoro-4'-iso-propylbenzophenone confers distinct chemical and physical properties that differentiate it from these analogues .

Fluorine-Specific Advantages

The incorporation of fluorine atoms provides several advantages:

  • Enhanced metabolic stability due to the strength of the C-F bond

  • Increased lipophilicity, improving membrane permeability

  • Altered electronic distribution, affecting binding interactions

  • Potential hydrogen bond acceptor capability

  • Resistance to oxidative degradation

These properties make 3,5-Difluoro-4'-iso-propylbenzophenone particularly valuable in research applications requiring specific molecular interactions.

Research Applications and Scientific Significance

3,5-Difluoro-4'-iso-propylbenzophenone serves as an important research tool and chemical intermediate in various scientific fields.

Enzyme Interaction Studies

The compound functions as a useful probe in studying enzyme interactions and metabolic pathways involving fluorinated aromatic compounds. Its defined structure allows researchers to investigate how specific structural modifications affect enzyme activity and substrate specificity.

Synthetic Chemistry Applications

In synthetic organic chemistry, 3,5-Difluoro-4'-iso-propylbenzophenone serves as a versatile building block for creating more complex molecular structures. The reactivity of the carbonyl group combined with the specific properties introduced by the fluorine atoms makes it valuable in the synthesis of fluorinated pharmaceutical candidates and specialty chemicals.

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